molecular formula C11H11FN2O3 B038921 N-(6-Fluoropyridine-3-carbonyl)-L-proline CAS No. 123412-44-2

N-(6-Fluoropyridine-3-carbonyl)-L-proline

Cat. No. B038921
M. Wt: 238.21 g/mol
InChI Key: CWNQAGQFNKHXBV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Fluoropyridine-3-carbonyl)-L-proline, also known as FPCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPCP is a proline derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.

Scientific Research Applications

N-(6-Fluoropyridine-3-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Mechanism Of Action

The mechanism of action of N-(6-Fluoropyridine-3-carbonyl)-L-proline is not fully understood. However, it has been suggested that N-(6-Fluoropyridine-3-carbonyl)-L-proline exerts its anti-inflammatory and anti-cancer effects by modulating the activity of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis.

Biochemical And Physiological Effects

N-(6-Fluoropyridine-3-carbonyl)-L-proline has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activity of MMPs, which are enzymes that play a role in cancer invasion and metastasis. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(6-Fluoropyridine-3-carbonyl)-L-proline in lab experiments is that it exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapies. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been found to be well-tolerated in animal studies. However, one of the limitations of using N-(6-Fluoropyridine-3-carbonyl)-L-proline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on N-(6-Fluoropyridine-3-carbonyl)-L-proline. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective therapies. Another direction is to explore the potential of N-(6-Fluoropyridine-3-carbonyl)-L-proline in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Moreover, the use of N-(6-Fluoropyridine-3-carbonyl)-L-proline in combination with other drugs could be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(6-Fluoropyridine-3-carbonyl)-L-proline involves the reaction between 6-fluoropyridine-3-carboxylic acid and L-proline. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.

properties

CAS RN

123412-44-2

Product Name

N-(6-Fluoropyridine-3-carbonyl)-L-proline

Molecular Formula

C11H11FN2O3

Molecular Weight

238.21 g/mol

IUPAC Name

(2S)-1-(6-fluoropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11FN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1

InChI Key

CWNQAGQFNKHXBV-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O

SMILES

C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O

synonyms

N-(6-Fluoropyridine-3-carbonyl)-L-proline

Origin of Product

United States

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